2-(4-Fluorophenyl)-1,3-dioxolane

Descripción general

Descripción

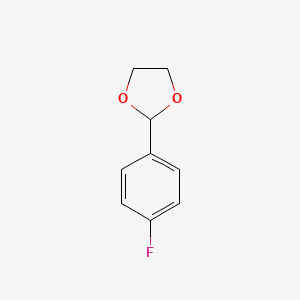

2-(4-Fluorophenyl)-1,3-dioxolane is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1,3-dioxolane typically involves the reaction of 4-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxolane ring. Commonly used acid catalysts include p-toluenesulfonic acid or sulfuric acid, and the reaction is usually carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters helps in maintaining consistent product quality .

Análisis De Reacciones Químicas

Acid-Catalyzed Ring Opening

The dioxolane ring undergoes hydrolysis under acidic conditions to yield diols and carbonyl compounds. This reaction is critical for generating intermediates in organic synthesis.

Reagents & Conditions :

-

Catalysts : Sulfuric acid, methanesulfonic acid, or p-toluenesulfonic acid (commonly used in dioxolane synthesis ).

-

Solvents : Water, ethanol, or aqueous acetone.

-

Temperature : Reflux (100–120°C).

Products :

| Starting Material | Conditions | Major Products |

|---|---|---|

| 2-(4-Fluorophenyl)-1,3-dioxolane | H₂SO₄, H₂O, reflux | 4-Fluorobenzaldehyde derivative + ethylene glycol |

Nucleophilic Substitution at the Dioxolane Ring

The acetal oxygen atoms can participate in nucleophilic substitution, though this is less common without activating groups.

Reagents & Conditions :

-

Nucleophiles : Amines, thiols, or alcohols.

-

Catalysts : Lewis acids (e.g., BF₃·OEt₂).

Example Reaction :

No direct literature examples exist for this compound, but analogous dioxolanes react with Grignard reagents to form substituted alcohols.

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl group directs electrophiles to the meta position due to fluorine’s strong electron-withdrawing effect.

Reagents & Conditions :

-

Nitration : HNO₃/H₂SO₄, 0–5°C.

-

Sulfonation : SO₃/H₂SO₄, 50°C.

Products :

| Reaction Type | Reagents | Position Substituted | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Meta | 2-(3-Nitro-4-fluorophenyl)-1,3-dioxolane |

| Sulfonation | SO₃/H₂SO₄ | Meta | 2-(3-Sulfo-4-fluorophenyl)-1,3-dioxolane |

Reduction Reactions

The dioxolane ring is stable under most reducing conditions, but adjacent functional groups (e.g., ketones from ring opening) can be reduced.

Reagents & Conditions :

-

Reducing Agents : LiAlH₄, NaBH₄.

-

Solvents : Dry ether or THF.

Example Pathway :

-

Ring Opening : Acidic hydrolysis to 4-fluorobenzaldehyde.

-

Reduction : NaBH₄ reduces the aldehyde to 4-fluorobenzyl alcohol.

Oxidation Reactions

Oxidation typically targets products from ring-opening reactions rather than the intact dioxolane.

Reagents & Conditions :

-

Oxidizing Agents : KMnO₄ (acidic/neutral), CrO₃.

-

Solvents : Aqueous H₂SO₄ or acetone.

Example Pathway :

-

Ring Opening : Yields 4-fluorobenzaldehyde.

-

Oxidation : KMnO₄/H₂SO₄ converts the aldehyde to 4-fluorobenzoic acid.

Mechanistic Considerations

-

Acid-Catalyzed Hydrolysis : Protonation of the acetal oxygen weakens the C–O bond, leading to ring cleavage and formation of a carbonyl compound.

-

EAS Selectivity : Fluorine’s −I effect deactivates the phenyl ring, directing electrophiles to the meta position. Steric effects from the dioxolane ring further influence substitution patterns.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview

2-(4-Fluorophenyl)-1,3-dioxolane serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows for modifications that enhance drug efficacy and specificity.

Case Studies

- Anti-Cancer Drugs : Research has indicated that derivatives of dioxolane compounds exhibit significant anti-cancer properties. For instance, compounds synthesized from this compound have shown promising results in targeting specific cancer cell lines, demonstrating their potential as effective anti-cancer agents .

- Anti-Inflammatory Agents : The compound has also been investigated for its anti-inflammatory effects, contributing to the development of new therapeutic options for inflammatory diseases .

Agricultural Chemicals

Overview

In agriculture, this compound is utilized in formulating agrochemicals such as pesticides and herbicides. Its properties help in creating effective solutions against a variety of pests and weeds.

Case Studies

- Fungicidal Activity : Bioassays have shown that dioxolane derivatives possess excellent fungicidal activity against pathogens like Rhizoctonia solani and Botrytis cinerea. These findings suggest that the compound can be used to develop new fungicides that are both effective and environmentally friendly .

- Herbicidal Properties : The compound has demonstrated herbicidal activity against common weeds such as lettuce (Lactuca sativa) and bentgrass (Agrostis stolonifera), indicating its potential use in crop protection strategies .

Material Science

Overview

The dioxolane ring structure of this compound contributes to its application in material science. It is explored for use in developing new materials with enhanced properties.

Applications

- Polymers : Research indicates that incorporating dioxolane into polymer formulations can improve thermal stability and mechanical properties, making it a valuable component in advanced material applications .

Research in Organic Chemistry

Overview

As a versatile building block, this compound is widely used in organic synthesis reactions.

Applications

- Synthesis of Complex Molecules : The compound facilitates the efficient creation of complex organic molecules, which is crucial for advancing chemical research and developing new synthetic methodologies .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical | Anti-cancer and anti-inflammatory drugs | Promising results against specific cancer cell lines |

| Agricultural Chemicals | Pesticides and herbicides | Effective against Rhizoctonia solani and Lactuca sativa |

| Material Science | Polymer development | Enhanced thermal stability and mechanical properties |

| Organic Chemistry | Building block for complex molecules | Facilitates efficient organic synthesis |

Mecanismo De Acción

The mechanism of action of 2-(4-Fluorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets, leading to various biological effects. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparación Con Compuestos Similares

2-(4-Fluorophenyl)-1,3-dioxolane can be compared with other similar compounds, such as:

2-(4-Chlorophenyl)-1,3-dioxolane: Similar structure but with a chlorine atom instead of fluorine. It exhibits different reactivity and biological activity due to the difference in electronegativity and size of the halogen atoms.

2-(4-Bromophenyl)-1,3-dioxolane:

2-(4-Methylphenyl)-1,3-dioxolane: The presence of a methyl group instead of a halogen results in different steric and electronic effects, influencing its reactivity and use in synthesis.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications in research and industry.

Actividad Biológica

2-(4-Fluorophenyl)-1,3-dioxolane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the cyclization of substituted ketones with diols. For instance, a common method includes the reaction of 4-fluorophenyl ketones with 3-chloro-1,2-propanediol under acidic conditions, leading to the formation of the dioxolane structure .

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of antimicrobial and anticancer properties. The compound exhibits significant antimycobacterial activity, which has been quantitatively evaluated against various strains .

Antimicrobial Activity

Research indicates that derivatives of 1,3-dioxolanes possess varying degrees of antimicrobial efficacy. The specific activity of this compound has been compared with other dioxolane derivatives, showing promising results in inhibiting bacterial growth and demonstrating fungicidal properties .

Anticancer Properties

In vitro studies have highlighted the potential anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The compound's interaction with cellular proteins plays a critical role in its anticancer efficacy .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for tumor growth and survival.

- DNA Interaction : Studies have indicated that certain dioxolane derivatives can bind to DNA and proteins like bovine serum albumin (BSA), affecting their biological functions .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, which contribute to oxidative stress and subsequent apoptosis in cancer cells .

Case Studies

Several case studies have documented the biological activity of this compound:

- Antimycobacterial Activity : In a study evaluating various dioxolanes, this compound demonstrated a minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis comparable to established antimycobacterial agents. This suggests its potential as a lead compound for further development .

- Anticancer Efficacy : A series of experiments conducted on human cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability and proliferation rates. Flow cytometry analyses indicated an increase in the population of cells undergoing apoptosis following treatment .

Data Summary

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQMPUFBEBLZGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408067 | |

| Record name | 2-(4-fluorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66822-17-1 | |

| Record name | 2-(4-fluorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-FLUOROPHENYL)-1,3-DIOXOLANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.